molecular formula C15H15FN4O B11792131 6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine

6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11792131
M. Wt: 286.30 g/mol
InChI Key: LEZLCMCKRQOZFH-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the fluoro and propoxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroaniline with 4-propoxybenzoyl chloride in the presence of a base can yield the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine stands out due to its unique combination of a fluoro group and a propoxyphenyl group, which can enhance its biological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15FN4O

Molecular Weight

286.30 g/mol

IUPAC Name

6-fluoro-2-(4-propoxyphenyl)benzotriazol-5-amine

InChI

InChI=1S/C15H15FN4O/c1-2-7-21-11-5-3-10(4-6-11)20-18-14-8-12(16)13(17)9-15(14)19-20/h3-6,8-9H,2,7,17H2,1H3

InChI Key

LEZLCMCKRQOZFH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)F)N

Origin of Product

United States

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